N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide
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Overview
Description
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide is a chemical compound with a complex structure that includes a benzamide core, a cyanomethyl group, and a 2-methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the cyanomethyl group through a nucleophilic substitution reaction. The 2-methoxyethoxy group can be added via an etherification reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.
Scientific Research Applications
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide: shares similarities with other benzamide derivatives, such as N-methylbenzamide and N-(2-methoxyethoxy)benzamide.
N-methylphthalimide: Another compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(7-6-14)13(16)11-4-3-5-12(10-11)18-9-8-17-2/h3-5,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRVJYJHIUSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CC=C1)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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